molecular formula C10H19ClO2 B14601264 5-Methyloctan-4-yl carbonochloridate CAS No. 59734-24-6

5-Methyloctan-4-yl carbonochloridate

Cat. No.: B14601264
CAS No.: 59734-24-6
M. Wt: 206.71 g/mol
InChI Key: DJDOLGDERCIKNP-UHFFFAOYSA-N
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Description

5-Methyloctan-4-yl carbonochloridate (CAS: N/A) is a branched alkyl carbonochloridate with the molecular formula C₁₀H₁₇ClO₂. Carbonochloridates, also known as chloroformates, are highly reactive acylating agents used in organic synthesis to introduce carbonyl groups or form esters, carbamates, and carbonates. The compound features a 5-methyloctan-4-yl chain, imparting steric bulk that may influence its reactivity and solubility compared to simpler alkyl or aryl derivatives. Commercial availability is noted through suppliers like Hangzhou J&H Chemical Co., Ltd., with a purity of 98% .

Properties

CAS No.

59734-24-6

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

5-methyloctan-4-yl carbonochloridate

InChI

InChI=1S/C10H19ClO2/c1-4-6-8(3)9(7-5-2)13-10(11)12/h8-9H,4-7H2,1-3H3

InChI Key

DJDOLGDERCIKNP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CCC)OC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloctan-4-yl carbonochloridate typically involves the reaction of 5-methyloctan-4-ol with phosgene or its derivatives. One common method uses triphosgene as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane or 1,2-dichloroethane, under controlled temperature conditions (usually around 0-5°C) to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyloctan-4-yl carbonochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-methyloctan-4-ol and hydrochloric acid.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would produce an ester.

Scientific Research Applications

5-Methyloctan-4-yl carbonochloridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyloctan-4-yl carbonochloridate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Structural and Functional Group Variations

Carbonochloridates vary primarily in their R-group substituents, which dictate reactivity, stability, and applications. Key analogs include:

Compound Name Substituent/Structure Key Features
5-Methyloctan-4-yl carbonochloridate Branched C₉H₁₈ alkyl chain Steric hindrance from branched chain; moderate reactivity
Trichloromethyl carbonochloridate CCl₃ group Electron-withdrawing substituent; high reactivity for acylations
4-Nitrophenyl carbonochloridate Aromatic nitro group (NO₂) Enhanced electrophilicity; used in active ester synthesis
1-Phenylethyl carbonochloridate Aromatic phenyl group Stabilization via resonance; used in cross-electrophile coupling
Propyl carbonochloridate Linear C₃H₇ chain High volatility; simpler reactivity profile
Benzyl derivatives (5a, 5b, 5c) Boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Tunable reactivity for H₂O₂-sensitive applications; substituent-dependent NMR shifts
Cholest-5-en-3-ol (3β)-carbonochloridate Steroidal backbone Bulky structure; potential biological activity (antioxidant properties)

Spectroscopic and Physical Properties

  • NMR Data :
    • 5b (3-Methylbenzyl derivative) : ¹H NMR showed upfield shifts (δ 2.45 ppm for CH₃) due to the methyl group’s electron-donating effect, while ¹³C NMR confirmed boronate integration (δ 83.5 ppm) .
    • 5c (3-Fluorobenzyl derivative) : ¹⁹F NMR displayed a signal at δ -112 ppm, indicating fluorine’s deshielding effect .

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